Mebrofenin

Descripción general

Descripción

Mebrofenin es un radiofármaco de diagnóstico utilizado principalmente para la obtención de imágenes del hígado y la vesícula biliar. Es un quelato compuesto por dos moléculas de un análogo de la lidocaína, unido a un ion de tecnecio-99m. This compound es conocido por su alta captación hepática y rápida excreción biliar, lo que lo convierte en un agente eficaz para la gammagrafía hepatobiliar .

Aplicaciones Científicas De Investigación

Mebrofenin se utiliza ampliamente en la gammagrafía hepatobiliar para evaluar la función hepática, evaluar la permeabilidad de las vías biliares e investigar enfermedades de la vesícula biliar como la colecistitis y las fugas biliares. También se utiliza para calcular la fracción de eyección de la vesícula biliar, lo que ayuda en el diagnóstico de la discinesia biliar . Además, this compound se utiliza como una sonda para la actividad del transportador hepático, particularmente la proteína 2 asociada a la resistencia a múltiples fármacos (MRP2) .

Mecanismo De Acción

Mebrofenin es captado por los hepatocitos mediante la acción de los polipéptidos transportadores de aniones orgánicos (OATP1B1 y OATP1B3). Una vez dentro de los hepatocitos, se excreta a los conductos biliares y finalmente al intestino delgado. El mecanismo de acción implica la desintegración del tecnecio-99m por transición isomérica, liberando rayos gamma que son detectados por una gammacámara para la obtención de imágenes .

Análisis Bioquímico

Biochemical Properties

This compound is taken up into hepatocytes through the action of organic anion-transporting polypeptides (OATP1B1 and OATP1B3) transporters . These transporters are responsible for the hepatic uptake of this compound, making it a crucial component in biochemical reactions within the liver .

Cellular Effects

Upon intravenous administration, this compound bound to plasma proteins is cleared from systemic circulation in approximately 5 minutes by hepatocytes . This rapid clearance and high hepatic uptake can influence cell function, particularly in the liver .

Molecular Mechanism

It is used as a diagnostic agent as Technetium-99m decays by isomeric transition to technetium-99 through the release of a detectable gamma ray . This process allows for the visualization of the liver and gallbladder during imaging procedures .

Temporal Effects in Laboratory Settings

This compound’s fast hepatic excretion (t ½ =17 minutes) and high hepatic uptake (98.1%) can be attributed to the 3-bromo-2,4,6-trimethylphenyl moiety . These properties allow for its use in time-sensitive imaging procedures .

Dosage Effects in Animal Models

While specific studies on dosage effects of this compound in animal models are limited, it is known that this compound is used in hepatobiliary imaging tests . The dosage and its effects would likely vary based on the specific needs of the imaging procedure .

Metabolic Pathways

This compound is involved in the hepatobiliary elimination pathway . It is taken up by hepatocytes and then secreted into the canaliculi, finally being excreted by the bile ducts .

Transport and Distribution

This compound is transported into hepatocytes through the action of OATP1B1 and OATP1B3 transporters . It is then distributed within the liver, allowing for its use in imaging procedures .

Subcellular Localization

Once inside the hepatocytes, this compound is secreted into the canaliculi and finally excreted by the bile ducts . This suggests that this compound is localized within the hepatocytes before being transported to the canaliculi for excretion .

Métodos De Preparación

Mebrofenin se prepara como un kit estéril que contiene this compound y fluoruro estannoso deshidratado. El vial se reconstituye con una solución de pertecnetato de sodio para formar el tecnecio-99m this compound radiactivo final. El pH del producto reconstituido se ajusta a 4.2 a 5.7 utilizando hidróxido de sodio o ácido clorhídrico .

Análisis De Reacciones Químicas

Mebrofenin se somete a varias reacciones químicas, principalmente relacionadas con su quelación con tecnecio-99m. El principal producto formado es el tecnecio-99m this compound, que se utiliza para la obtención de imágenes de diagnóstico. La estructura del compuesto le permite unirse a la albúmina y ser captado por los hepatocitos .

Comparación Con Compuestos Similares

Mebrofenin es similar a otros agentes de obtención de imágenes hepatobiliares como el ácido diisopropil-iminodiacético de tecnecio-99m (DISIDA) y la lidofenina de tecnecio-99m. This compound tiene una excreción hepática más rápida y una mayor captación hepática en comparación con estos compuestos, lo que lo hace más eficiente para la obtención de imágenes .

Compuestos similares:- Ácido diisopropil-iminodiacético de tecnecio-99m (DISIDA)

- Lidofenina de tecnecio-99m

- Ácido trimetilbromoanilino iminodiacético de tecnecio-99m (BIDA)

Actividad Biológica

Mebrofenin, a radiopharmaceutical compound labeled with technetium-99m, is primarily used in hepatobiliary imaging. Its biological activity is closely associated with its role in assessing liver function and the transport mechanisms involved in hepatobiliary excretion. This article provides a detailed overview of the biological activity of this compound, including its pharmacokinetics, interactions with hepatic transporters, and implications for clinical practice.

This compound's uptake and excretion are mediated by specific hepatic transporters, namely the organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs). The pharmacokinetic profile of this compound has been extensively studied to understand its behavior in various physiological and pathological conditions.

Key Transport Mechanisms

- OATP1B1 and OATP1B3 : These transporters facilitate the hepatic uptake of this compound from the bloodstream into hepatocytes. Studies using Xenopus laevis oocytes have demonstrated that alterations in these transporters significantly affect this compound's pharmacokinetics .

- MRP2 and MRP3 : After uptake into hepatocytes, this compound is excreted into bile primarily via MRP2. Research indicates that MRP2 deficiency leads to reduced biliary excretion, highlighting the importance of this transporter in this compound's elimination .

Clinical Applications

This compound is utilized in hepatobiliary scintigraphy to evaluate liver function and diagnose conditions such as cholestasis and hyperbilirubinemia. Its ability to reflect transporter function makes it a valuable probe for assessing altered hepatic function.

Case Studies

- Study on NASH Patients : In patients with non-alcoholic steatohepatitis (NASH), plasma exposure to this compound was found to be increased by 1.4-fold compared to healthy subjects, indicating impaired MRP2-mediated canalicular efflux . This suggests that this compound can serve as a biomarker for liver dysfunction associated with metabolic disorders.

- Impact of Drug Interactions : The use of rifampicin (RIF) and cyclosporin A (CsA) as inhibitors of OATP and MRP2 has been studied to assess their effects on this compound kinetics. RIF significantly decreased hepatic uptake, while CsA showed a more potent inhibition on MRP2 compared to OATP .

Data Tables

The following table summarizes key findings from studies on the pharmacokinetics of this compound:

Propiedades

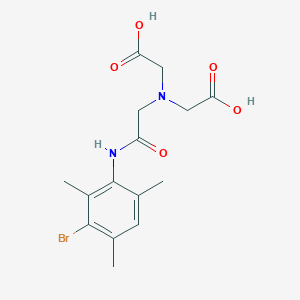

IUPAC Name |

2-[[2-(3-bromo-2,4,6-trimethylanilino)-2-oxoethyl]-(carboxymethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BrN2O5/c1-8-4-9(2)15(10(3)14(8)16)17-11(19)5-18(6-12(20)21)7-13(22)23/h4H,5-7H2,1-3H3,(H,17,19)(H,20,21)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHPZZZZLAQGTHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1NC(=O)CN(CC(=O)O)CC(=O)O)C)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BrN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046891 | |

| Record name | Mebrofenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78266-06-5 | |

| Record name | Mebrofenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78266-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mebrofenin [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078266065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mebrofenin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15779 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mebrofenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mebrofenin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEBROFENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PV0B6ED98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.